![molecular formula C18H21NO4S B4188297 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4188297.png)
3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide
Overview
Description
3-(Benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It is a potent and selective inhibitor of the enzyme TYK2, which plays a key role in the signaling pathways that lead to the production of inflammatory cytokines.
Mechanism of Action
3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide works by inhibiting the enzyme TYK2, which is a key component of the signaling pathways that lead to the production of inflammatory cytokines. By blocking this enzyme, 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide is able to reduce the production of cytokines such as IL-12, IL-23, and IFN-α, which are known to play a role in the development of autoimmune diseases.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the levels of inflammatory cytokines in the blood and tissues of animals with autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into affected tissues, and to reduce the severity of tissue damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide as a research tool is its specificity for TYK2. This allows researchers to study the role of this enzyme in the development of autoimmune diseases, and to test the efficacy of TYK2 inhibitors as potential treatments. However, one limitation of 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide is that it is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
Future Directions
There are a number of potential future directions for research on 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide. One area of interest is the development of combination therapies that target multiple pathways involved in the development of autoimmune diseases. Another area of interest is the study of the long-term safety and efficacy of 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide in patients with autoimmune diseases. Finally, there is also interest in the development of TYK2 inhibitors for the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis.
Scientific Research Applications
3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide has been the subject of extensive scientific research due to its potential as a treatment for autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving symptoms in animal models of psoriasis and lupus. Clinical trials have also shown promising results, with significant improvements observed in patients with psoriasis and psoriatic arthritis.
properties
IUPAC Name |
3-benzylsulfonyl-N-(2-methoxy-5-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-8-9-17(23-2)16(12-14)19-18(20)10-11-24(21,22)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGMLLHPDXOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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